4-Fluoro-2-methoxy-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 4-fluoro-2-methoxy-5-methylbenzene using a Vilsmeier-Haack reaction. This reaction typically uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents to introduce the formyl group into the aromatic ring.
Another method involves the oxidation of 4-fluoro-2-methoxy-5-methylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the benzyl alcohol to the corresponding aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Fluoro-2-methoxy-5-methylbenzoic acid
Reduction: 4-Fluoro-2-methoxy-5-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluoro-2-methoxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the specificity and mechanism of aldehyde dehydrogenases.
Medicine: It is explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of agrochemicals and materials with specific functional properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-methylbenzaldehyde depends on its specific application. In biological systems, it may act as a substrate for enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The presence of the fluorine atom can influence the reactivity and selectivity of these enzymatic reactions by altering the electronic properties of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzaldehyde
- 4-Fluoro-5-methoxy-2-methylbenzaldehyde
- 4-Methoxy-2-methylbenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
Uniqueness
4-Fluoro-2-methoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which combines the electron-withdrawing effect of the fluorine atom with the electron-donating effects of the methoxy and methyl groups. This combination results in distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3 |
InChI Key |
ZUALERHBOURZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.